Cas no 24647-29-8 (2-Azabicyclo[2.2.1]heptan-3-one)

2-Azabicyclo[2.2.1]heptan-3-one is a bicyclic lactam compound featuring a rigid norbornane-like framework, which imparts unique steric and electronic properties. Its strained ring system makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocycles and bioactive molecules. The compound's structural rigidity enhances selectivity in reactions, such as asymmetric hydrogenations or ring-opening transformations, making it useful in pharmaceutical and agrochemical research. Additionally, its nitrogen-containing scaffold serves as a precursor for chiral auxiliaries and ligands in catalysis. The high purity and stability of this compound ensure reliable performance in demanding synthetic applications.
2-Azabicyclo[2.2.1]heptan-3-one structure
24647-29-8 structure
Product name:2-Azabicyclo[2.2.1]heptan-3-one
CAS No:24647-29-8
MF:C6H9NO
Molecular Weight:111.1418
MDL:MFCD21602419
CID:845053
PubChem ID:13078198

2-Azabicyclo[2.2.1]heptan-3-one 化学的及び物理的性質

名前と識別子

    • 2-Azabicyclo[2.2.1]heptan-3-one
    • 3-azabicyclo[2.2.1]heptan-2-one
    • 2-Azabicyclo[2.2.1]heptan-3-one,(1S,4R)
    • 2-Azanorbornan-3-one
    • 2-Aza-bicyclo[2.2.1]heptan-3-one
    • 2-Azabicyclo[2.2.1]heptan-3-one,(1S,4R)-
    • UIVLZOWDXYXITH-UHFFFAOYSA-N
    • (+/-)-2-azabicyclo[2.2.1]heptan-3-one
    • Z1324055648
    • W18193
    • Z1238833321
    • SCHEMBL775318
    • EN300-83310
    • SB44894
    • CS-B1546
    • SY006471
    • SY199483
    • DB-302880
    • CS-15233
    • (1R,4S)-3-azabicyclo[2.2.1]heptan-2-one
    • 24647-29-8
    • AKOS015855716
    • MFCD01320868
    • MDL: MFCD21602419
    • インチ: 1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)
    • InChIKey: UIVLZOWDXYXITH-UHFFFAOYSA-N
    • SMILES: O=C1C2([H])C([H])([H])C([H])([H])C([H])(C2([H])[H])N1[H]

計算された属性

  • 精确分子量: 111.06800
  • 同位素质量: 111.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1
  • XLogP3: 0.2

じっけんとくせい

  • 密度みつど: 1.137
  • ゆうかいてん: 69-74 ºC
  • Boiling Point: 290 ºC
  • フラッシュポイント: 161 ºC
  • PSA: 32.59000
  • LogP: 0.56080

2-Azabicyclo[2.2.1]heptan-3-one Security Information

2-Azabicyclo[2.2.1]heptan-3-one 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

2-Azabicyclo[2.2.1]heptan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-83310-2.5g
2-azabicyclo[2.2.1]heptan-3-one
24647-29-8 95.0%
2.5g
$243.0 2025-03-21
eNovation Chemicals LLC
K06971-10g
2-Azabicyclo[2.2.1]heptan-3-one
24647-29-8 97%
10g
$2190 2024-07-28
Enamine
EN300-83310-0.5g
2-azabicyclo[2.2.1]heptan-3-one
24647-29-8 95.0%
0.5g
$109.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A74060-1g
2-Azabicyclo[2.2.1]heptan-3-one
24647-29-8 98%
1g
¥7872.0 2023-09-08
eNovation Chemicals LLC
D953398-5g
2-Azabicyclo[2.2.1]heptan-3-one
24647-29-8 98+%
5g
$505 2024-06-07
eNovation Chemicals LLC
Y0998711-5g
2-Azabicyclo[2.2.1]heptan-3-one
24647-29-8 95%
5g
$500 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4273-10G
2-azabicyclo[2.2.1]heptan-3-one
24647-29-8 95%
10g
¥ 5,095.00 2023-04-04
abcr
AB289541-1 g
2-Azabicyclo[2.2.1]heptan-3-one, 97%; .
24647-29-8 97%
1g
€692.00 2022-03-03
Enamine
EN300-83310-0.05g
2-azabicyclo[2.2.1]heptan-3-one
24647-29-8 95.0%
0.05g
$33.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4273-5G
2-azabicyclo[2.2.1]heptan-3-one
24647-29-8 95%
5g
¥ 3,009.00 2023-04-04

2-Azabicyclo[2.2.1]heptan-3-one 関連文献

2-Azabicyclo[2.2.1]heptan-3-oneに関する追加情報

Comprehensive Overview of 2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 24647-29-8)

2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 24647-29-8) is a bicyclic organic compound featuring a nitrogen atom in its structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its unique bicyclic framework and ketone functionality contribute to its versatility in organic transformations, particularly in the construction of complex heterocycles. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The compound's structural motif is often explored in medicinal chemistry, where its rigid scaffold can enhance binding affinity to biological targets. Recent studies highlight its role in synthesizing neurologically active compounds, aligning with the growing demand for treatments targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its azabicyclic core is a key feature in designing chiral catalysts, which are critical for asymmetric synthesis in modern organic chemistry.

From a synthetic perspective, 2-Azabicyclo[2.2.1]heptan-3-one is often prepared via intramolecular cyclization or ring-closing metathesis, methods that are frequently optimized for higher yields and greener protocols. Environmental concerns have driven interest in sustainable synthesis of such intermediates, with researchers exploring catalytic methods and biocatalytic approaches to reduce waste and energy consumption. These advancements align with the broader trend toward green chemistry in industrial applications.

In the context of drug design, the compound's spatial geometry allows for precise interactions with biological receptors, making it a candidate for structure-activity relationship (SAR) studies. Its derivatives have shown promise in modulating G-protein-coupled receptors (GPCRs), a hot topic in pharmacology due to their involvement in numerous physiological processes. This relevance has spurred discussions in academic forums and patent literature, further cementing its importance in R&D.

Beyond pharmaceuticals, 2-Azabicyclo[2.2.1]heptan-3-one is investigated for its potential in material science, particularly in the development of functional polymers and coordination complexes. Its ability to act as a ligand for metal ions opens doors to applications in catalysis and sensor technology. As industries seek high-performance materials, this compound's adaptability continues to attract attention.

For researchers sourcing 24647-29-8, quality and purity are paramount. Analytical techniques like NMR spectroscopy and HPLC are routinely employed to verify its integrity. Suppliers often emphasize batch-to-batch consistency, a critical factor for reproducibility in experimental workflows. The compound's stability under various conditions is also a frequent subject of technical inquiries, reflecting its practical utility in labs worldwide.

In summary, 2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 24647-29-8) bridges multiple disciplines, from organic synthesis to biomedical research. Its multifaceted applications and alignment with trends like green chemistry and precision medicine ensure its enduring relevance. As innovation accelerates, this compound will likely remain a cornerstone in the toolkit of chemists and pharmacologists alike.

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